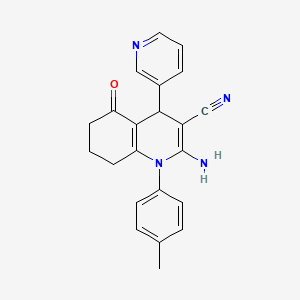![molecular formula C16H14BrClN2O2 B11540776 2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11540776.png)
2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide: is a chemical compound with the following properties:
- Molecular Formula:
C8H8BrClN2O2
- Molecular Weight: 279.52 g/mol .
Méthodes De Préparation
Synthetic Routes: The synthetic route for this compound involves the reaction of 2-(2-bromo-4-chlorophenoxy)acetic acid with hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently cyclizes to yield the target compound .
Reaction Conditions:- Reactants: 2-(2-bromo-4-chlorophenoxy)acetic acid, hydrazine hydrate
- Solvent: Ethanol or methanol
- Temperature: Typically refluxed at elevated temperatures
- Catalyst: None required
Industrial Production Methods: While there is limited information on large-scale industrial production, the compound can be synthesized in the laboratory using the methods described above.
Analyse Des Réactions Chimiques
Reactions:
Hydrazone Formation: The initial step involves the condensation of the carboxylic acid group with hydrazine, resulting in the formation of the hydrazone.
Cyclization: The hydrazone undergoes intramolecular cyclization to yield the final product.
2-(2-bromo-4-chlorophenoxy)acetic acid: Starting material
Hydrazine hydrate: Reactant for hydrazone formation
Ethanol or methanol: Solvent for the reaction
Major Products: The major product is 2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide .
Applications De Recherche Scientifique
Chemistry: It can serve as a building block for the synthesis of more complex molecules.
Biology: Researchers may explore its interactions with biological systems.
Medicine: Investigations into its pharmacological properties could be valuable.
Industry: It might find use in materials science or as a reagent.
Comparaison Avec Des Composés Similaires
While detailed comparisons are scarce, researchers can explore related compounds such as (2-bromo-4-chlorophenyl)(phenyl)methanol and other structurally similar hydrazides.
Propriétés
Formule moléculaire |
C16H14BrClN2O2 |
|---|---|
Poids moléculaire |
381.6 g/mol |
Nom IUPAC |
2-(2-bromo-4-chlorophenoxy)-N-[(E)-(2-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14BrClN2O2/c1-11-4-2-3-5-12(11)9-19-20-16(21)10-22-15-7-6-13(18)8-14(15)17/h2-9H,10H2,1H3,(H,20,21)/b19-9+ |
Clé InChI |
LVUJIMAZACLJTF-DJKKODMXSA-N |
SMILES isomérique |
CC1=CC=CC=C1/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Br |
SMILES canonique |
CC1=CC=CC=C1C=NNC(=O)COC2=C(C=C(C=C2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11540695.png)
![2-[(biphenyl-4-ylmethyl)thio]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11540702.png)
![1-{[(E)-(2-chlorophenyl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11540707.png)
methyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11540713.png)

![2-bromo-6-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl 4-bromobenzoate](/img/structure/B11540719.png)
![4-bromo-2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11540727.png)
![1-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11540728.png)
![4-(azepan-1-yl)-6-[(2Z)-2-(2-nitrobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11540736.png)
![2-Ethoxy-4-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11540741.png)

![3-(4-Methoxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B11540756.png)
![4-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11540761.png)
![(4Z)-1-(4-methoxyphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.4]nonane-2-thione](/img/structure/B11540765.png)
